Kynurenine sulfate

Overview

Description

Kynurenine is a metabolite of the amino acid L-tryptophan used in the production of niacin . It is synthesized by the enzyme tryptophan dioxygenase, primarily in the liver, and indoleamine 2,3-dioxygenase, which is made in many tissues in response to immune activation . Kynurenine and its further breakdown products carry out diverse biological functions, including dilating blood vessels during inflammation and regulating the immune response .

Synthesis Analysis

Kynurenine is an intermediate metabolite of the complex metabolic pathway that ends with NAD+, kynurenic acid, and xanthurenic acid . More than 95% of tryptophan is metabolized through the kynurenine pathway . Kynurenine and chemosensor solutions were mixed in a 1:1 ratio, then the mixture was allowed to rest for one minute for the reaction to occur before measurement .Chemical Reactions Analysis

Most metabolites of the kynurenine pathway are neuroactive and have essential roles in the regulation of NMDA (N-methyl-D-aspartate) receptor function and free radical production . NMDA receptor-mediated excitotoxicity and excessive free radical production are involved in neurodegenerative disorders such as Huntington’s disease, Parkinson’s disease, and Alzheimer’s disease .Physical And Chemical Properties Analysis

L-Kynurenine sulfate salt has been used as a substrate to study the enzyme activity of kynurenine aminotransferase . It has also been used in the synthesis of Kyn adducts of certain amino acids . Stable isotope-labeled kynurenines are the best candidates for internal standards, because of identical chemical properties to the target analyte .Scientific Research Applications

Neurodegenerative Disorders : Kynurenine compounds, including kynurenic acid derived from kynurenine sulfate, have been linked to neurodegenerative disorders such as AIDS-dementia complex and Huntington's disease. Kynurenic acid is used in identifying glutamate-releasing synapses and has led to the development of drugs for epilepsy and stroke treatment (Stone, 2001).

Neuroprotection : L-kynurenine sulfate, a precursor of kynurenic acid, showed a neuroprotective effect by reducing the number of injured pyramidal cells in rat hippocampus after ischemia. It suggests potential applications for preventing neuronal loss in neurodegenerative diseases (Sas et al., 2008).

Cerebral Ischemia : L-kynurenine sulfate reduced brain infarction area and pyramidal cell loss in models of cerebral ischemia, suggesting its potential for clinical use in preventing neuronal loss due to ischemia (Gigler et al., 2007).

Behavioral Changes : High doses of L-kynurenine sulfate affected behavioral tasks in mice, altering their moving patterns and impacting memory formation. This indicates its complex effects on synaptic transmission and behavior (Varga et al., 2015).

Controversies and Challenges : Research on kynurenine and its metabolites is rapidly expanding due to their impact on neurotransmitter systems and roles in psychiatric and neurological disorders. Future research may unveil more physiological and pathological roles for brain kynurenines (Schwarcz & Stone, 2017).

Cerebral Blood Flow : Systemic administration of high-dose L-kynurenine sulfate caused transient hypoperfusion events in the cerebral cortex, indicating its potential effects on cerebral blood flow (Varga et al., 2017).

Ischemic Conditions : Post-ischemic treatment with L-kynurenine sulfate was found to exacerbate neuronal damage in a model of focal ischemia, suggesting that timing and dosage are critical for its neuroprotective effects (Gellért et al., 2013).

Mechanism of Action

Kynurenine and its further breakdown products carry out diverse biological functions, including dilating blood vessels during inflammation and regulating the immune response . Through its actions on G protein-coupled receptor 35 (GPR35), kynurenic acid may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .

Safety and Hazards

Future Directions

The renewed attention being paid to the study of KYNA homeostasis is justified by the discovery of selective and potent inhibitors of kynurenine aminotransferase II, which is considered the main enzyme responsible for KYNA synthesis in the mammalian brain . This wealth of knowledge will continue to foster the identification and rational design of brain penetrant small molecules to attenuate KYNA synthesis .

properties

IUPAC Name |

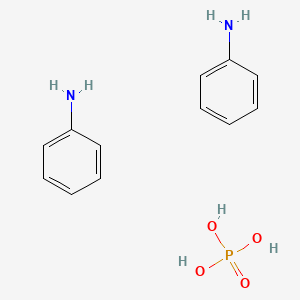

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kynurenine sulfate | |

CAS RN |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY](/img/no-structure.png)

![(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone](/img/structure/B1144194.png)